molecular formula C5H3N3 B1590183 Pyridazine-3-carbonitrile CAS No. 53896-49-4

Pyridazine-3-carbonitrile

Katalognummer: B1590183
CAS-Nummer: 53896-49-4
Molekulargewicht: 105.1 g/mol
InChI-Schlüssel: PJESVVYWPFAJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridazine-3-carbonitrile is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common synthetic route for pyridazine-3-carbonitrile involves the reaction of 2-cyanopyridine with acetamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound, which can then be isolated and purified through various chromatography techniques .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pyridazine-3-carbonitrile has emerged as a critical scaffold in the design of various therapeutic agents due to its unique physicochemical properties, which include weak basicity, high dipole moment, and robust hydrogen-bonding capacity. These features enhance its potential in molecular recognition and interactions with biological targets.

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of cysteine proteases, particularly cathepsin K. Research indicates that compounds featuring this compound can form reversible or irreversible covalent bonds with thiol groups in the active sites of these enzymes, which is crucial for therapeutic efficacy .

Case Study: Cathepsin K Inhibitors

  • Compounds Evaluated : Various substituted pyridazines including 6-phenylthis compound.
  • Findings : The study established correlations between electrophilicity and metabolite formation in human liver microsomes, aiding the design of inhibitors with reduced toxicity profiles .

Drug Development

Pyridazine derivatives have been incorporated into FDA-approved drugs, showcasing their relevance in drug development. Notable examples include:

  • Relugolix : A gonadotropin-releasing hormone receptor antagonist used for prostate cancer treatment.
  • Deucravacitinib : An allosteric TYK2 inhibitor for psoriasis treatment .

Structure-Property Relationships

Understanding the structure-property relationships of this compound is essential for optimizing its pharmacological properties. The compound's unique characteristics contribute to its effectiveness as a drug scaffold.

Electrophilicity and Reactivity

Research has demonstrated that this compound exhibits varying levels of electrophilicity, which influences its interaction with biological molecules. This reactivity can lead to the formation of toxic metabolites if not carefully managed .

Table 1: Electrophilicity Comparison

Compound TypeElectrophilicity LevelMetabolite Formation
Pyridazine DerivativesModerateThiazoline products
Pyrimidine DerivativesHighMore reactive
Pyridine DerivativesLowLess reactive

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been explored extensively, leading to the development of various analogs that retain or enhance biological activity.

Synthetic Pathways

Several synthetic routes have been reported for obtaining pyridazine derivatives, including condensation reactions and cyclization methods .

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Condensation with DMFDMAForms enamine intermediates~10%
Cyclization from CinnolinesProduces tricyclic derivativesVariable

Future Directions in Research

The ongoing research into this compound focuses on enhancing its therapeutic potential while minimizing toxicity. Future studies may explore:

  • Development of more selective cysteine protease inhibitors.
  • Investigation into additional biological targets for pyridazine derivatives.
  • Optimization of synthetic methods to improve yields and reduce byproducts.

Wirkmechanismus

The mechanism of action of pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation. This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antihypertensive activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Biologische Aktivität

Pyridazine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is characterized by a pyridazine ring with a cyano group at the 3-position. This structural feature contributes to its electrophilic properties, which are critical for its interaction with biological targets.

  • Cysteine Protease Inhibition : this compound derivatives have been identified as inhibitors of cysteine proteases. The mechanism involves the formation of a covalent bond between the nitrile group and the thiol group in the enzyme's active site, leading to reversible or irreversible inhibition .
  • Cannabinoid Receptor Agonism : A series of pyridazine-3-carboxamides have been developed that selectively activate the CB2 receptor, which is implicated in various physiological processes. These compounds demonstrated significant agonist activity with EC50 values below 35 nM, indicating their potential for therapeutic use in pain management and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. The following table summarizes key findings from recent studies on different derivatives:

CompoundActivity TypeEC50 (nM)Selectivity Index
Compound 26CB2 Agonist3.665 ± 0.553>2729 (CB2 over CB1)
6-Phenylthis compoundCysteine Protease InhibitorNot specifiedNot specified
6-(4-Fluorophenyl)this compoundCysteine Protease InhibitorNot specifiedNot specified
6-(4-Methoxyphenyl)this compoundCysteine Protease InhibitorNot specifiedNot specified

Case Studies

  • Electrophilicity and Metabolism : A study investigated the electrophilic properties of this compound and its derivatives, revealing their potential for forming thiazoline metabolites through interactions with glutathione and N-acetylcysteine in human liver microsomes. This research highlighted the balance between therapeutic efficacy and potential toxicity due to nonspecific interactions with biomolecules .
  • CB2 Selective Agonists : Research focused on synthesizing pyridazine-3-carboxamides as selective CB2 agonists demonstrated that specific substitutions could enhance receptor selectivity and potency. The findings suggest a promising avenue for developing new analgesics targeting the cannabinoid system .

Eigenschaften

IUPAC Name

pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJESVVYWPFAJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545720
Record name Pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53896-49-4
Record name Pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Pyridazine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
Pyridazine-3-carbonitrile
Reactant of Route 4
Pyridazine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
Pyridazine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
Pyridazine-3-carbonitrile
Customer
Q & A

Q1: How do pyridazine-3-carbonitrile derivatives interact with cysteine proteases and what are the downstream effects?

A1: this compound derivatives act as cysteine protease inhibitors by targeting the thiol group present in the active site of these enzymes []. This interaction leads to the formation of a covalent bond, either reversible or irreversible, effectively blocking the enzyme's activity. This inhibition can have various downstream effects depending on the specific cysteine protease targeted. For instance, inhibiting cathepsins, a family of cysteine proteases, has shown potential in various therapeutic areas like cancer and inflammatory diseases.

Q2: How does the structure of this compound derivatives influence their metabolic stability and what is the role of electrophilicity in this context?

A2: Research indicates that the electrophilicity of this compound derivatives plays a crucial role in their metabolic susceptibility []. A study comparing pyridazine-3-carbonitriles with analogous pyrimidine and pyridine derivatives revealed that the pyrimidine series, being the most electrophilic, were most prone to metabolism by human liver microsomes. This metabolism primarily resulted in the formation of thiazoline-containing metabolites, suggesting the involvement of glutathione and N-acetylcysteine conjugation followed by enzymatic rearrangements likely catalyzed by peptidases like γ-glutamyltranspeptidase. This understanding of the structure-metabolism relationship is crucial for designing this compound-based cysteine protease inhibitors with improved metabolic stability and potentially reduced off-target reactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.